

Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **2- (Oxan-2-yl)morpholine**, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the molecule. Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **2-(Oxan-2-yl)morpholine**. These predictions are based on the known spectral properties of morpholine and 2-substituted tetrahydropyran rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.05	ddd	1H	H-2'ax
~ 3.90	m	1H	H-2
~ 3.85	m	2H	H-3eq, H-5eq (Morpholine)
~ 3.65	m	2H	H-3ax, H-5ax (Morpholine)
~ 3.40	t	1H	H-6'eq
~ 2.90	m	2H	H-2eq, H-6eq (Morpholine)
~ 2.70	m	2H	H-2ax, H-6ax (Morpholine)
~ 1.85	m	1H	H-3'eq
~ 1.70	m	1H	H-5'eq
~ 1.55	m	4H	H-3'ax, H-4'eq, H-4'ax, H-5'ax
~ 1.50	s (broad)	1H	N-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~ 98.0	C-2'
~ 68.0	C-6'
~ 67.5	C-3, C-5 (Morpholine)
~ 58.0	C-2
~ 46.0	C-2, C-6 (Morpholine)
~ 31.0	C-3'
~ 26.0	C-5'
~ 23.0	C-4'

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ^{−1})	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Secondary Amine)
2950 - 2850	Strong	C-H Stretch (Aliphatic)
1120 - 1080	Strong	C-O-C Stretch (Asymmetric, Morpholine Ether)
1080 - 1040	Strong	C-O-C Stretch (Asymmetric, Tetrahydropyran Ether)
1460 - 1440	Medium	C-H Bend (Methylene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation



m/z	Proposed Fragment
171	[M] ⁺ (Molecular Ion)
142	[M - CH₂NH]+
114	[M - C ₄ H ₉ O] ⁺
86	[Morpholine]+
85	[Tetrahydropyran-2-yl]+
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇]+

Experimental Protocols NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-(Oxan-2-yl)morpholine for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Acquisition frequency: 500 MHz



Spectral width: 16 ppm

■ Pulse width: 90°

Relaxation delay: 2.0 s

Number of scans: 16

o 13C NMR:

Acquisition frequency: 125 MHz

Spectral width: 240 ppm

Pulse width: 30°

Relaxation delay: 2.0 s

Number of scans: 1024 (or more, depending on sample concentration)

Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

- · Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Background Collection:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.



- · Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small amount of neat 2-(Oxan-2-yl)morpholine (a single drop is sufficient) directly onto the center of the ATR crystal.
 - Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

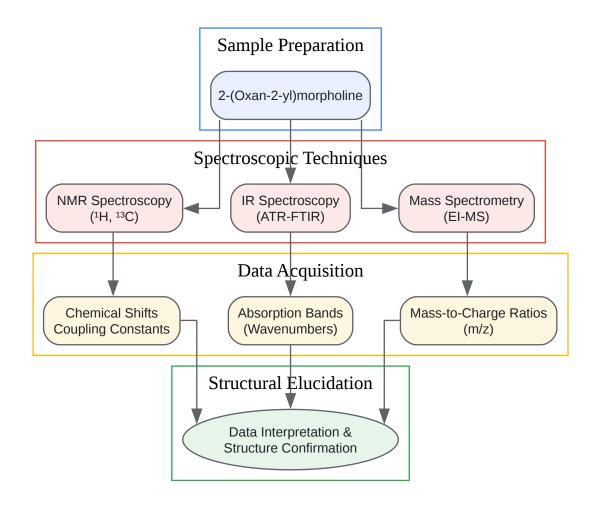
- Sample Introduction:
 - Dissolve a small amount of 2-(Oxan-2-yl)morpholine in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Ion source temperature: 200-250 °C
 - Mass range: m/z 40-400



- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Analytical Workflow

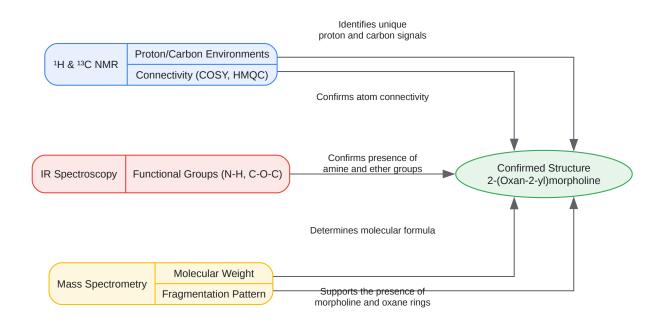
The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of **2-(Oxan-2-yl)morpholine**.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **2-(Oxan-2-yl)morpholine**.





Click to download full resolution via product page

Caption: Logical relationships in the interpretation of spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15324385#spectroscopic-analysis-nmr-ir-ms-of-2-oxan-2-yl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com